Cas no 70677-47-3 (Canniprene)

Canniprene 化学的及び物理的性質
名前と識別子
-
- Canniprene
- 3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol
- FS-8983
- 3-(3-Hydroxy-5-methoxyphenethyl)-6-methoxy-2-(3-methylbut-2-en-1-yl)phenol
- CHEMBL4082457
- Phenol, 3-(2-(3-hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-buten-1-yl)-
- 3-(2-(3-Hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-buten-1-yl)phenol
- starbld0003702
- UNII-95QD8NF292
- 95QD8NF292
- Phenol, 3-(2-(3-hydroxy-5-methoxyphenyl)ethyl)-6-methoxy-2-(3-methyl-2-butenyl)-
- 70677-47-3
- DTXSID30702065
- SCHEMBL12954547
- AKOS032961794
- 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol
- BDBM50251240
- [ "" ]
-
- インチ: InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3
- InChIKey: NGQFSSVGVDXEOE-UHFFFAOYSA-N
- ほほえんだ: CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C
計算された属性
- せいみつぶんしりょう: 342.18300
- どういたいしつりょう: 342.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 500.3±45.0 °C at 760 mmHg
- フラッシュポイント: 256.4±28.7 °C
- PSA: 58.92000
- LogP: 4.40890
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Canniprene セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Canniprene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3582-1 mL * 10 mM (in DMSO) |
Canniprene |
70677-47-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AH21174-500mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-19 | |
A2B Chem LLC | AH21174-1000mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-19 | |
A2B Chem LLC | AH21174-10mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 | |
A2B Chem LLC | AH21174-50mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-19 | |
A2B Chem LLC | AH21174-100mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3582-1 mg |
Canniprene |
70677-47-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3582-5mg |
Canniprene |
70677-47-3 | 98% | 5mg |
¥ 3710 | 2023-09-15 | |
TargetMol Chemicals | TN3582-5 mg |
Canniprene |
70677-47-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
A2B Chem LLC | AH21174-25mg |
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methyl-2-butenyl)phenol |
70677-47-3 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-19 |
Canniprene 関連文献
-
Tiantian Guo,Qingchao Liu,Pengbo Hou,Fahui Li,Shoudong Guo,Weiguo Song,Hai Zhang,Xueying Liu,Shengyong Zhang,Jianchun Zhang,Chi-Tang Ho,Naisheng Bai Food Funct. 2018 9 6608
-
2. Dihydrostilbenes of Cannabis. Synthesis of cannipreneLeslie Crombie,Sally V. Jamieson J. Chem. Soc. Perkin Trans. 1 1982 1467
-
3. Natural products of Thailand high Δ1-THC-strain Cannabis. The bibenzyl-spiran-dihydrophenanthrene group: relations with cannabinoids and canniflavonesLeslie Crombie,W. Mary L. Crombie J. Chem. Soc. Perkin Trans. 1 1982 1455
Cannipreneに関する追加情報
Professional Introduction to Canniprene (CAS No: 70677-47-3)
Canniprene, a compound with the chemical abstracts service number CAS No: 70677-47-3, has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This introduction delves into the compound's chemical characteristics, its emerging role in medical research, and the latest scientific advancements that highlight its significance.
The molecular structure of Canniprene exhibits a complex arrangement of carbon and hydrogen atoms, which contributes to its distinctive pharmacological profile. As a terpene derivative, it shares structural similarities with cannabinoids found in cannabis plants, though it is distinct in its own right. The compound's molecular formula and stereochemistry have been meticulously studied to understand its interactions with biological targets, particularly in the context of neurotransmitter systems and inflammatory pathways.
Recent research has begun to explore the potential of Canniprene as a novel therapeutic agent. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a promising candidate for treating chronic pain conditions and inflammatory disorders. The compound's ability to modulate certain enzymatic pathways has been observed in preclinical models, suggesting its efficacy in reducing inflammation without the psychoactive effects associated with some related compounds.
In addition to its anti-inflammatory properties, Canniprene has shown promise in neuroprotective applications. Preliminary studies suggest that it may help protect against neurodegenerative diseases by inhibiting oxidative stress and reducing neuronal damage. The compound's interaction with specific receptors in the brain has been a focal point of investigation, as these interactions could lead to new treatments for conditions such as Alzheimer's and Parkinson's disease.
The synthesis of Canniprene has also been a subject of interest among synthetic chemists. Researchers have developed efficient methods for producing the compound in laboratory settings, which could facilitate further research and potential clinical trials. The development of these synthetic pathways not only underscores the compound's importance but also opens doors for industrial-scale production if future studies confirm its therapeutic benefits.
One of the most intriguing aspects of Canniprene is its potential role in enhancing cognitive function. Some studies have indicated that it may improve memory retention and learning abilities by affecting neurotransmitter levels in the brain. This possibility has sparked interest among researchers looking for non-pharmacological interventions for cognitive decline, particularly in aging populations.
The pharmacokinetics of Canniprene are another area of active investigation. Understanding how the body processes and eliminates this compound is crucial for determining optimal dosages and treatment regimens. Initial findings suggest that Canniprene has a moderate half-life, allowing for sustained therapeutic effects with appropriate dosing schedules. This characteristic makes it an attractive candidate for long-term treatment strategies.
Regulatory considerations are also important as research on Canniprene progresses. Ensuring compliance with safety standards and obtaining necessary approvals will be essential for translating preclinical findings into clinical applications. Collaborations between academic institutions and pharmaceutical companies are likely to play a key role in advancing this research through regulatory pathways.
The future directions of Canniprene research appear promising, with several ongoing studies aimed at elucidating its mechanisms of action and expanding its therapeutic applications. As more data becomes available, the potential uses of this compound could broaden significantly, offering new hope for patients suffering from various medical conditions.
In conclusion, Canniprene (CAS No: 70677-47-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique properties and potential therapeutic benefits make it a valuable compound for further research. As scientific understanding continues to evolve, so too will our appreciation for the role that Canniprene may play in improving human health.
70677-47-3 (Canniprene) 関連製品
- 992-78-9(Ubiquinol)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)
- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)
- 1019547-12-6(3,4-difluoro-N-(3-methylbutan-2-yl)aniline)
- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)
- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)
- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)


